3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Thromboxane A₂ synthetase inhibition SAR – side-chain position Imidazo[1,5-a]pyridine pharmacology

This tetrahydroimidazo[1,5-a]pyridine derivative features a saturated core, 3-phenyl substituent, and 7-carboxylic acid as the hydrochloride salt, introducing a stereogenic center absent in planar analogs. Essential for interrogating substitution position and ring saturation effects on thromboxane A₂ synthetase (IC₅₀ 41→4700 nM) and PI3Kα selectivity. Enables chiral resolution, differential kinase profiling, and mitochondrial apoptosis screening. Microwave-assisted synthesis provides a robust entry point for analog libraries. Choose this compound to avoid unreliable planar analog substitutions.

Molecular Formula C14H15ClN2O2
Molecular Weight 278.74
CAS No. 1461705-37-2
Cat. No. B2368034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
CAS1461705-37-2
Molecular FormulaC14H15ClN2O2
Molecular Weight278.74
Structural Identifiers
SMILESC1CN2C(=CN=C2C3=CC=CC=C3)CC1C(=O)O.Cl
InChIInChI=1S/C14H14N2O2.ClH/c17-14(18)11-6-7-16-12(8-11)9-15-13(16)10-4-2-1-3-5-10;/h1-5,9,11H,6-8H2,(H,17,18);1H
InChIKeyZBSYPAVWNCHGFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride (CAS 1461705-37-2): Chemical Identity and Scaffold Context for Research Procurement


3-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride (CAS 1461705-37-2; molecular formula C₁₄H₁₅ClN₂O₂; MW 278.73 g/mol) is a tetrahydroimidazo[1,5-a]pyridine derivative bearing a 3-phenyl substituent and a 7-carboxylic acid group presented as the hydrochloride salt . The compound belongs to the broadly patented imidazo[1,5-a]pyridine class recognized as a privileged scaffold for thromboxane A₂ synthetase inhibition [1]. The 5,6,7,8-tetrahydro (saturated pyridine ring) configuration distinguishes it from the fully aromatic imidazo[1,5-a]pyridine series and introduces a chiral center at the 7-position, creating opportunities for stereochemical exploration not available in planar analogs [2]. Standard commercial specifications report purity ≥95% (HPLC) .

Why In-Class Imidazo[1,5-a]pyridine Analogs Cannot Be Interchanged for 3-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride


The imidazo[1,5-a]pyridine scaffold exhibits extreme sensitivity to both substitution position and ring saturation, making simple analog substitution scientifically unreliable. Classic SAR studies demonstrate that moving the carboxylic acid side chain from the 5-position to the 7-position alone causes a >100-fold loss in thromboxane A₂ synthetase inhibitory potency (IC₅₀ 41 nM vs. 4700 nM) [1]. Conversely, introduction of a methyl group at the 3-position of the benchmark inhibitor CGS 13080 reduces activity by 10,000-fold [1], confirming that the 3-position is a critical steric gatekeeper. The tetrahydro modification in the target compound alters ring conformation and introduces a stereogenic center at C7, which the thesis by Wazeerud-Din (2018) demonstrated produces a distinct PI3K isoform selectivity profile compared to the fully aromatic imidazo[1,5-a]pyridine parent — with tetrahydro derivatives (rIMP) showing increased efficacy toward PI3Kα and enhanced antiproliferative activity against PC3 prostate cancer cells at 1 μM [2]. A researcher ordering a generic 5-substituted imidazo[1,5-a]pyridine alkanoic acid or an unsubstituted 7-carboxylic acid analog therefore obtains a compound with fundamentally different target engagement, conformational properties, and biological readout. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 3-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride vs. Closest Analogs


Carboxylic Acid Position: 7-Substitution Confers a >100-Fold Thromboxane A₂ Synthetase Potency Shift Relative to 5-Substitution

In the foundational SAR study by Ford et al. (1985), the 7-substituted imidazo[1,5-a]pyridine pentanoic acid analog (compound 17) exhibited an IC₅₀ of 4700 nM against human platelet thromboxane A₂ synthetase, compared to 41 nM for the corresponding 5-substituted analog (compound 14) [1]. This represents a 115-fold reduction in inhibitory potency attributable solely to relocating the carboxylic acid side chain from position 5 to position 7. The 7-substituted analog was also ~12-fold less potent than the 8-substituted analog (IC₅₀ 390 nM) [1]. The target compound — bearing a carboxylic acid directly at position 7 rather than via a pentanoic acid linker — represents a further departure from the optimal 5-position chain geometry. This positional sensitivity establishes that a 7-carboxy tetrahydroimidazo[1,5-a]pyridine is not functionally interchangeable with the well-characterized 5-alkanoic acid series (e.g., CGS 13080, Pirmagrel) and must be evaluated as a distinct chemotype for target-based screening or probe development [1].

Thromboxane A₂ synthetase inhibition SAR – side-chain position Imidazo[1,5-a]pyridine pharmacology

C3 Substitution Gatekeeper Effect: 3-Phenyl Substitution Differentiates the Target Compound from 3-Unsubstituted and 3-Methyl Analogs

Ford et al. reported that introducing a methyl group at the 3-position of the benchmark inhibitor imidazo[1,5-a]pyridine-5-hexanoic acid (compound 9, IC₅₀ = 3.2 nM) produces compound 10 with an IC₅₀ of 25,000 nM — a 7,800-fold loss in thromboxane A₂ synthetase inhibitory activity [1]. This demonstrates that the C3 position is a stringent steric gatekeeper within the imidazo[1,5-a]pyridine pharmacophore, where even a small methyl substituent is poorly tolerated. The target compound bears a substantially larger 3-phenyl group, which is predicted to further alter the steric and electronic environment at this critical position. While no thromboxane synthetase IC₅₀ has been reported for the exact 3-phenyl-7-carboxy tetrahydro derivative, the class-level SAR strongly indicates that the 3-phenyl substituent will confer a distinct target-interaction profile compared to 3-unsubstituted or 3-methyl analogs such as CGS 13080 [1][2]. In a separate biological context, 3-phenylimidazo[1,5-a]pyridine derivatives have demonstrated anticancer activity through mitochondrial membrane potential disruption and ROS-mediated apoptosis, with derivatives achieving IC₅₀ values as low as 0.25 μM against MDA-MB-231 breast cancer cells .

Steric gatekeeper at C3 Imidazo[1,5-a]pyridine SAR Thromboxane synthetase

Tetrahydro Core vs. Aromatic Core: Ring Saturation Alters Kinase Inhibition Selectivity Profile

In a comparative study of imidazopyridine derivatives, Wazeerud-Din (2018) demonstrated that tetrahydroimidazo[1,5-a]pyridine (rIMP) and fully aromatic imidazo[1,5-a]pyridine (IMP) exhibit distinct biological activity profiles. rIMP was more effective than IMP in inhibiting the PI3Kα isoform compared to the pan-PI3K inhibitor wortmannin [1]. Both rIMP and IMP inhibited >60% of PI3Kγ isoform activity at nanomolar concentrations, but functionalization of the phenyl group at position 1 increased the efficacy of rIMP relative to IMP [1]. In antiproliferative assays against PC3 prostate cancer cells, rIMP derivatives containing a pyridyl group at carbon 3 showed signs of toxicity within 24 hours of incubation at 1 μM [1]. The target compound — bearing both the tetrahydro core and a 3-phenyl substituent — is positioned at the intersection of these two structural determinants of activity. The saturated pyridine ring introduces a stereogenic center at C7 that is absent in the planar aromatic analogs, enabling enantioselective synthesis and chiral probe development [1]. Microwave-assisted synthesis of rIMP derivatives achieved yields of 88–96%, demonstrating practical synthetic accessibility for analog generation [1].

PI3K isoform selectivity Tetrahydroimidazo[1,5-a]pyridine Antiproliferative activity

Hydrochloride Salt Form: Enhanced Aqueous Solubility for Assay-Compatible Formulation

The target compound is supplied as the hydrochloride salt (CAS 1461705-37-2, MW 278.73), directly analogous to the well-characterized 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride (CAS 180718-22-3) [1]. Hydrochloride salt formation of carboxylic acid-bearing heterocycles predictably enhances aqueous solubility compared to the corresponding free acid or zwitterionic forms . The structurally related 5-(p-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine hydrochloride (fadrozole HCl) demonstrates solubility >20 mg/mL in DMSO, establishing a class-level benchmark for tetrahydroimidazo[1,5-a]pyridine hydrochloride solubility [2]. The hydrochloride counterion provides immediate dissolution advantages for biochemical assay preparation, dose–response studies, and in vitro pharmacology workflows, reducing the need for sonication, heating, or co-solvent strategies that can introduce assay artifacts.

Aqueous solubility Hydrochloride salt Assay-ready formulation

Patent-Defined Structural Space: Compound Falls Within Broadly Claimed Thromboxane Synthetase Inhibitor Patent Family but Constitutes a Structurally Distinct Substitution Pattern

US Patent 4,588,732 (Ciba-Geigy, filed 1982, expired) broadly claims imidazo[1,5-a]pyridine derivatives and their 5,6,7,8-tetrahydro derivatives as thromboxane synthetase inhibitors, wherein R₁ may be hydrogen, halogen, lower alkyl, lower alkoxy, hydroxy, or aryl-lower alkoxy (aryl = phenyl or substituted phenyl) [1]. The target compound — bearing a 3-phenyl group (R₁ = aryl) and a 7-carboxylic acid directly on the pyridine ring without an intervening linker — falls within the patent's Markush structure but represents a substitution pattern distinct from the exemplified 5-(ω-carboxyalkyl) series that yielded the clinical candidate CGS 13080 [1][2]. The patent explicitly contemplates both tetrahydro derivatives and aryl (phenyl) substitution at R₁, and Japanese Patent JPS59118785 further extends the scope to 5,6,7,8-tetrahydro derivatives with carboxy functionality [3]. The compound's structural positioning — combining the patented tetrahydro core, aryl substitution, and carboxylic acid at a non-standard position — makes it a legitimate member of the claimed chemical space while providing differentiation from the thoroughly explored 5-alkanoic acid lead series.

Patent landscape Thromboxane synthetase inhibitor Ciba-Geigy imidazo[1,5-a]pyridine

Synthetic Tractability and Chiral Resolution Potential: Tetrahydro Core Enables Enantiomerically Defined Analog Generation

The tetrahydroimidazo[1,5-a]pyridine core introduces a stereogenic center at C7 that is absent in all fully aromatic imidazo[1,5-a]pyridine analogs, including CGS 13080, its 7-substituted pentanoic acid counterpart (compound 17), and 3-phenylimidazo[1,5-a]pyridine (CAS 35854-46-7) [1]. Microwave-assisted synthetic methods for tetrahydroimidazo[1,5-a]pyridines have been optimized to achieve yields of 88–96% using one-pot reactions of 2-benzoylpyridine, substituted benzaldehydes, and ammonium formate in acetic acid under open-vessel conditions, with subsequent reduction of the pyridine moiety using 10% Pd/C and hydrazine monohydrate [2]. The carboxylic acid at C7 provides a polar handle for chiral derivatization, diastereomeric salt resolution, or chiral chromatography, enabling procurement of enantiomerically pure material for stereochemical SAR studies. This is a capability that no planar imidazo[1,5-a]pyridine analog can offer.

Chiral synthesis Microwave-assisted synthesis Enantiomer separation

Defensible Research and Procurement Application Scenarios for 3-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride


Thromboxane A₂ Synthetase Positional SAR Probe Development

This compound enables systematic exploration of the impact of 7-position carboxylic acid substitution — in combination with a 3-phenyl group — on thromboxane A₂ synthetase inhibition. The Ford et al. (1985) SAR framework provides a quantitative baseline: 5-substituted pentanoic acid IC₅₀ = 41 nM, 7-substituted pentanoic acid IC₅₀ = 4700 nM, and 3-methyl substitution of the benchmark inhibitor causes a 7,800-fold potency loss [1]. By profiling this compound alongside the 5-alkanoic acid series, CGS 13080, and 3-unsubstituted 7-carboxy analogs, researchers can deconvolute the contributions of substitution position, phenyl sterics, and ring saturation to target engagement [1][2].

Stereochemistry-Dependent PI3K Isoform Selectivity Screening

The tetrahydro core introduces a stereogenic center at C7, a feature absent from all planar imidazo[1,5-a]pyridine analogs. Wazeerud-Din (2018) demonstrated that rIMP derivatives exhibit increased PI3Kα inhibitory efficacy and toxicity toward PC3 prostate cancer cells at 1 μM compared to aromatic IMP derivatives [3]. The target compound — with its 3-phenyl substituent and 7-carboxylic acid handle for chiral resolution — is suited for enantiomer separation followed by differential PI3K isoform profiling, enabling identification of stereospecific kinase inhibition not achievable with achiral analogs [3].

Mitochondrial Membrane Potential and Anticancer Probe Development

3-Phenylimidazo[1,5-a]pyridine derivatives have demonstrated mitochondrial membrane potential disruption and ROS-mediated apoptosis in cancer cell lines, including cervical cancer cells and MDA-MB-231 breast cancer cells (derivative IC₅₀ values as low as 0.25 μM) . The target compound uniquely combines this 3-phenyl pharmacophore with a saturated tetrahydro core and a 7-carboxylic acid. This hybrid structure can be screened for mitochondrial toxicity, apoptosis induction (annexin V-FITC/PI), and caspase activation across a panel of cancer cell lines to determine whether the tetrahydro modification enhances or attenuates the mitochondrial activity observed with aromatic 3-phenylimidazo[1,5-a]pyridines .

Microwave-Assisted Analog Library Synthesis and Medicinal Chemistry Optimization

The established microwave-assisted synthesis protocol for tetrahydroimidazo[1,5-a]pyridines (88–96% yield, 40-minute reaction time) provides a robust starting point for generating analog libraries around the 3-phenyl-7-carboxy core [3]. The 7-carboxylic acid group serves as a versatile handle for amide coupling, esterification, and bioisostere replacement (e.g., tetrazole, hydroxamic acid), enabling rapid exploration of terminal functionality SAR. This synthetic tractability makes the compound an efficient entry point for medicinal chemistry campaigns seeking to optimize potency, selectivity, and physicochemical properties within the tetrahydroimidazo[1,5-a]pyridine chemical space [3].

Quote Request

Request a Quote for 3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.